molecular formula C9H12BrNO B15054526 2-(6-Bromopyridin-2-yl)butan-1-ol

2-(6-Bromopyridin-2-yl)butan-1-ol

Cat. No.: B15054526
M. Wt: 230.10 g/mol
InChI Key: ANZHBFAOFIHRRT-UHFFFAOYSA-N
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Description

2-(6-Bromopyridin-2-yl)butan-1-ol is an organic compound with the molecular formula C9H12BrNO. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of a bromine atom at the 6th position of the pyridine ring and a butanol group at the 2nd position makes this compound unique. It is used as an intermediate in organic synthesis and has applications in various fields including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts . The reaction conditions are generally mild and functional group tolerant, making it a preferred method for synthesizing this compound.

Industrial Production Methods

Industrial production of 2-(6-Bromopyridin-2-yl)butan-1-ol involves large-scale chemical reactions under controlled conditions. The process often includes the use of high-purity reagents and catalysts to ensure the quality and yield of the final product. The reaction is typically carried out in inert atmospheres to prevent unwanted side reactions .

Chemical Reactions Analysis

Types of Reactions

2-(6-Bromopyridin-2-yl)butan-1-ol undergoes various types of chemical reactions including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(6-Bromopyridin-2-yl)butan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-(6-Bromopyridin-2-yl)butan-1-ol involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-Bromopyridin-2-yl)butan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the bromine atom and the butanol group allows for versatile chemical modifications and interactions, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C9H12BrNO

Molecular Weight

230.10 g/mol

IUPAC Name

2-(6-bromopyridin-2-yl)butan-1-ol

InChI

InChI=1S/C9H12BrNO/c1-2-7(6-12)8-4-3-5-9(10)11-8/h3-5,7,12H,2,6H2,1H3

InChI Key

ANZHBFAOFIHRRT-UHFFFAOYSA-N

Canonical SMILES

CCC(CO)C1=NC(=CC=C1)Br

Origin of Product

United States

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